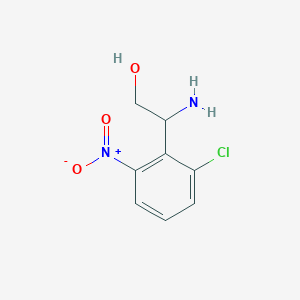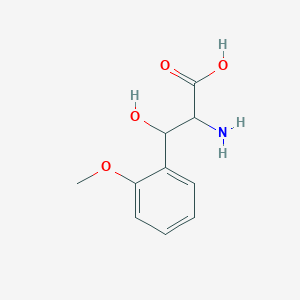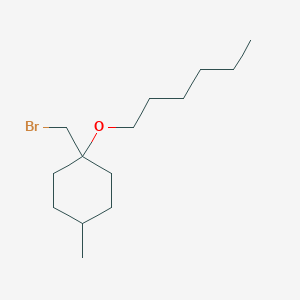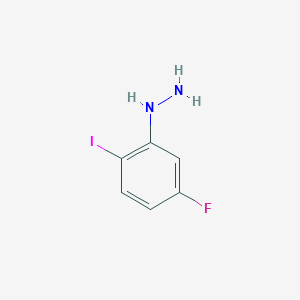
2-(2-Bromopropyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromopropyl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring The compound this compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)pyrimidine typically involves the bromination of a suitable precursor. One common method is the reaction of 2-propylpyrimidine with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that attack the propyl group, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromopropyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrimidine oxides.
Reduction: Reduction of this compound can yield the corresponding propylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium dithiocarbamate, and potassium thiolacetate are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine oxides.
Reduction: Propylpyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromopropyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromopropyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromoethyl)pyrimidine
- 2-(2-Bromobutyl)pyrimidine
- 2-(2-Chloropropyl)pyrimidine
Comparison
2-(2-Bromopropyl)pyrimidine is unique due to the presence of the bromine atom on the propyl group, which can influence its reactivity and biological activity. Compared to 2-(2-Bromoethyl)pyrimidine, the additional carbon in the propyl group can affect the compound’s lipophilicity and membrane permeability. The presence of bromine, as opposed to chlorine in 2-(2-Chloropropyl)pyrimidine, can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
Eigenschaften
Molekularformel |
C7H9BrN2 |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
2-(2-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-6(8)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
ABAOHSXDOCCQRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC=CC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















